5-(1-Methyl-4-Piperidyl)5H-Dibenzo

Description

The exact mass of the compound 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(1-Methyl-4-Piperidyl)5H-Dibenzo suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methyl-4-Piperidyl)5H-Dibenzo including the price, delivery time, and more detailed information at info@benchchem.com.

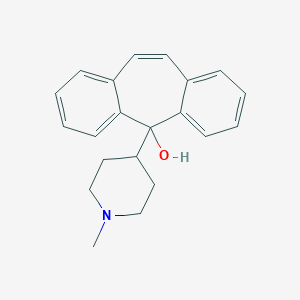

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-22-14-12-18(13-15-22)21(23)19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11,18,23H,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSCPXDYXVEYQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2(C3=CC=CC=C3C=CC4=CC=CC=C42)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863311 |

Source

|

| Record name | 5-(1-Methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3967-32-6 |

Source

|

| Record name | 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3967-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methyl-piperidin-4-yl)-5H-dibenzo(a,d)cyclohepten-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(1-METHYL-PIPERIDIN-4-YL)-5H-DIBENZO(A,D)CYCLOHEPTEN-5-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW58SL2OZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-(1-Methyl-4-Piperidyl)5H-Dibenzo chemical structure and properties

An In-depth Technical Guide to Cyproheptadine and Related 5H-Dibenzo[a,d]cycloheptene Derivatives

Introduction

The chemical name "5-(1-Methyl-4-Piperidyl)5H-Dibenzo" presents some ambiguity. A direct interpretation suggests a 1-methyl-4-piperidyl group attached to the 5-position of a 5H-dibenzo[a,d]cycloheptene core. While related structures exist, such as the impurity 5-(1-Methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol[1][2], the most extensively researched and pharmacologically significant compound fitting this structural class is Cyproheptadine .[3][4] Its formal IUPAC name is 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine, where an exocyclic double bond connects the dibenzocycloheptene ring at position 5 to the piperidine ring.[3][4]

Given its well-documented properties and relevance to drug development, this guide will focus primarily on Cyproheptadine, a first-generation antihistamine with potent antiserotonergic activity.[3][5] This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical structure, properties, pharmacology, signaling pathways, and key experimental protocols.

Chemical Structure and Properties

Cyproheptadine is a tricyclic compound characterized by a 5H-dibenzo[a,d]cycloheptene core linked to a 1-methylpiperidine moiety.[4] It is typically used clinically as the hydrochloride salt.[6]

Table 1: Physicochemical Properties of Cyproheptadine and its Hydrochloride Salt

| Property | Value (Cyproheptadine Base) | Value (Cyproheptadine HCl) | Reference(s) |

| Molecular Formula | C₂₁H₂₁N | C₂₁H₂₂ClN | [4],[6] |

| Molecular Weight | 287.406 g/mol | 323.86 g/mol (anhydrous) | [4],[6] |

| CAS Number | 129-03-3 | 969-33-5 (anhydrous) | [4] |

| Appearance | Crystalline Solid | White to slightly yellowish crystalline solid | [7],[4] |

| Melting Point | Not specified | Not specified | |

| Solubility | Soluble in water, freely soluble in methanol | [7] | |

| LogP | 4.7 | Not specified | [4] |

| pKa | Not specified | Not specified |

Pharmacology and Mechanism of Action

Cyproheptadine is a potent first-generation H₁ histamine receptor antagonist and a non-selective serotonin 5-HT₂ receptor antagonist.[3][5][8] It also possesses anticholinergic and mild antidopaminergic properties.[3][5]

-

Antihistaminic Activity : By competitively blocking H₁ receptors, cyproheptadine mitigates the effects of histamine, which is a key mediator in allergic reactions. This action provides relief from symptoms such as rhinitis, urticaria, and conjunctivitis.[5][7]

-

Antiserotonergic Activity : The drug is a particularly strong antagonist at 5-HT₂ₐ and 5-HT₂₋ receptors.[5][8] This activity is thought to be responsible for some of its key therapeutic effects and side effects. Blockade of 5-HT₂₋ receptors in the hypothalamus is linked to its ability to stimulate appetite, making it useful in treating anorexia.[5][8] Its effectiveness in managing serotonin syndrome is also attributed to this potent 5-HT₂ receptor blockade.[3]

-

Anticholinergic Activity : Blockade of muscarinic receptors leads to common side effects such as dry mouth, urinary retention, and constipation.[5]

-

Sedative Effects : Like many first-generation antihistamines, cyproheptadine can cross the blood-brain barrier and cause sedation and drowsiness by acting on central H₁ receptors.[5][9]

Signaling Pathways

The primary mechanism of action for Cyproheptadine involves the competitive antagonism of G-protein coupled receptors (GPCRs), specifically the H₁ histamine receptor and the 5-HT₂ serotonin receptors. This blockade prevents the downstream signaling cascades typically initiated by histamine and serotonin.

Caption: Cyproheptadine competitively blocks H1 and 5-HT2 receptors.

Experimental Protocols

Protocol 1: General Synthesis of Cyproheptadine Analogues

The synthesis of cyproheptadine and its derivatives often involves the generation of the key exocyclic double bond. One established method utilizes a low-valent titanium-mediated reductive coupling reaction (McMurry reaction) or Grignard-based approaches. A general protocol is outlined below, adapted from literature procedures.[10][11]

Objective: To synthesize 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine.

Materials:

-

5H-Dibenzo[a,d]cyclohepten-5-one (Ketone precursor)

-

1-Methyl-4-piperidone (Piperidone precursor) or a suitable Grignard reagent like 4-chloro-1-methylpiperidine

-

Low-valent titanium reagent (e.g., from TiCl₄ and Zn or LiAlH₄) or Magnesium turnings

-

Anhydrous solvents (e.g., Tetrahydrofuran (THF), Toluene)

-

Reagents for workup and purification (e.g., K₂CO₃ solution, silica gel)

Methodology:

-

Preparation of the Grignard Reagent (if applicable):

-

Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

-

Add a solution of 4-chloro-1-methylpiperidine in anhydrous THF dropwise to initiate the reaction.

-

Reflux the mixture until the magnesium is consumed to yield 1-methyl-4-piperidylmagnesium chloride.

-

-

Coupling Reaction:

-

Grignard Method: Dissolve the ketone precursor (5H-Dibenzo[a,d]cyclohepten-5-one) in anhydrous THF. Cool the solution to 0°C. Add the prepared Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir for several hours. This forms the tertiary alcohol intermediate (Cyproheptadine Related Compound C).

-

Dehydration: The resulting alcohol is then dehydrated to form the exocyclic double bond using an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or K₂CO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the final compound.

-

-

Characterization:

-

Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Caption: Workflow for Cyproheptadine synthesis and analysis.

Protocol 2: Analytical Method by HPLC

Objective: To determine the purity of a Cyproheptadine sample. This is a general method adapted from literature.[12]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer (e.g., 20 mM, pH adjusted)

-

Cyproheptadine reference standard

-

Sample for analysis, dissolved in mobile phase.

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Ammonium acetate buffer |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

Methodology:

-

Prepare the mobile phase and degas it.

-

Prepare a stock solution of the Cyproheptadine reference standard and the sample to be analyzed at a known concentration (e.g., 100 µg/mL) in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine its retention time and peak area.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method) or against the reference standard.

Protocol 3: In Vitro Bioassay - Serotonin-Induced Contraction

Objective: To determine the antiserotonergic activity (pA₂) of Cyproheptadine. This protocol is based on the classic rat stomach fundus strip assay.[10]

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Henseleit solution

-

Serotonin (5-HT) stock solution

-

Cyproheptadine stock solutions (varying concentrations)

-

Organ bath system with isometric force transducers

Methodology:

-

Tissue Preparation: Humanely euthanize a rat and dissect the stomach. Isolate the fundus portion and cut it into longitudinal strips.

-

Mounting: Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Apply a resting tension (e.g., 1.0 g) and allow the tissue to equilibrate for 60 minutes.

-

Control Curve: Generate a cumulative concentration-response curve for serotonin by adding increasing concentrations of serotonin to the bath and recording the contractile force.

-

Antagonist Incubation: Wash the tissues and allow them to return to baseline. Add a known concentration of Cyproheptadine to the bath and incubate for a set period (e.g., 30 minutes).

-

Test Curve: In the continued presence of Cyproheptadine, generate a new concentration-response curve for serotonin.

-

Data Analysis: Repeat steps 4 and 5 with different concentrations of Cyproheptadine. The antagonist will cause a rightward shift in the serotonin concentration-response curve. The magnitude of this shift is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀ value. A higher pA₂ value indicates greater antagonist potency.

Conclusion

Cyproheptadine is a well-established drug with a unique pharmacological profile, acting as a potent antagonist at both histamine H₁ and serotonin 5-HT₂ receptors. This dual activity underpins its use in treating allergic conditions and its off-label applications for appetite stimulation and management of serotonin syndrome. The synthetic and analytical protocols described provide a foundation for further research and development of novel analogues within the 5H-dibenzo[a,d]cycloheptene class. A thorough understanding of its structure, properties, and biological mechanisms is essential for professionals engaged in pharmaceutical research and drug development.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 5-(1-methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride | C21H24ClNO | CID 6451637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 4. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 6. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Frontiers | Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review [frontiersin.org]

- 10. Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KR20200083094A - Cyproheptadine derivatives, process for preparing the same and composition for promoting appetite comprising the same - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]-Cyclohepten-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol, also known as Cyproheptadine Impurity C, is a key related substance in the manufacturing of the antihistamine and antiserotonergic agent, Cyproheptadine.[1][2] Its synthesis and characterization are of significant interest for impurity profiling, reference standard generation, and overall quality control in the pharmaceutical industry. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and workflow visualizations.

The principal synthetic route to 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol involves a Grignard reaction. This classic organometallic reaction provides an efficient method for the formation of a carbon-carbon bond between the piperidyl and dibenzocycloheptene moieties.

Synthesis Pathway

The synthesis of 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol is primarily achieved through a single-step Grignard reaction. The key starting materials for this synthesis are 4-chloro-1-methylpiperidine and 5H-dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberone.

The reaction proceeds as follows:

-

Formation of the Grignard Reagent: 4-chloro-1-methylpiperidine is reacted with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, 1-methyl-4-piperidylmagnesium chloride.

-

Nucleophilic Addition: The highly nucleophilic Grignard reagent then attacks the electrophilic carbonyl carbon of 5H-dibenzo[a,d]cyclohepten-5-one.

-

Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent workup step, typically with an aqueous acid solution, to yield the final product, 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol.

A patent describing the synthesis of related compounds outlines a general procedure for this type of Grignard reaction, which can be adapted for the synthesis of the target molecule.[3]

Experimental Protocols

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Anhydrous tetrahydrofuran (THF)

-

Magnesium turnings

-

4-chloro-1-methylpiperidine[4]

-

5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried three-necked flask under a nitrogen atmosphere, add magnesium turnings.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

A solution of 4-chloro-1-methylpiperidine in anhydrous THF is prepared in the dropping funnel.

-

A small amount of the 4-chloro-1-methylpiperidine solution is added to the magnesium suspension to initiate the reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), the remaining 4-chloro-1-methylpiperidine solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dibenzosuberone:

-

A solution of 5H-dibenzo[a,d]cyclohepten-5-one in anhydrous THF is prepared.

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

The solution of dibenzosuberone is added dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete (monitored by TLC).

-

-

Workup and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

The resulting mixture is extracted with diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene/hexane) or by column chromatography on silica gel.[5]

-

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-chloro-1-methylpiperidine | C₆H₁₂ClN | 133.62 | N/A |

| 5H-dibenzo[a,d]cyclohepten-5-one | C₁₅H₁₂O | 208.26 | 88-90 |

| 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol | C₂₁H₂₃NO | 305.41 | 166.7-167.7[5] |

Note: N/A indicates that the data is not applicable or not available.

Characterization Data

The structural confirmation of the synthesized 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol would be achieved through a combination of spectroscopic techniques. While a complete set of spectra for this specific compound is not publicly available, the expected characteristic signals are outlined below based on the known structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the dibenzocycloheptene ring system.

-

Vinyl Protons: Signals for the two protons of the double bond in the seven-membered ring.

-

Piperidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-3.0 ppm) corresponding to the methylene and methine protons of the piperidine ring.

-

N-Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm corresponding to the three protons of the N-methyl group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, corresponding to the hydroxyl proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic and Vinyl Carbons: Multiple signals in the downfield region (typically δ 120-150 ppm).

-

Quaternary Carbon: A signal corresponding to the carbon atom at the 5-position of the dibenzocycloheptene ring, bonded to the hydroxyl group and the piperidine ring.

-

Piperidine Carbons: Signals in the aliphatic region (typically δ 20-60 ppm).

-

N-Methyl Carbon: A signal for the N-methyl carbon at approximately δ 46 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands typically below 3000 cm⁻¹.

-

C=C Stretch (Aromatic and Vinyl): Absorption bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 305.41).

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of a water molecule from the molecular ion and cleavage of the piperidine ring.

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of the target compound via a Grignard reaction.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide has detailed the primary synthetic pathway for 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol, a significant impurity of Cyproheptadine. The Grignard reaction provides a direct and effective method for its preparation. The provided experimental protocol, quantitative data, and characterization information serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and quality control of Cyproheptadine and its related substances. Further optimization of the reaction conditions and purification methods may be necessary to achieve high yields and purity, which are critical for its use as a reference standard in pharmaceutical applications.

References

- 1. veeprho.com [veeprho.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. US20090005567A1 - Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo (5,6)-cyclohepta-(1,2b) -pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]

- 4. 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3967-32-6 CAS MSDS (5-(1-Methyl-4-Piperidyl)5H-Dibenzo) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

In-Depth Technical Guide: Cyproheptadine Related Compound C (CAS No. 3967-32-6)

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Core Data

The compound with CAS number 3967-32-6 is chemically identified as 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol . It is most commonly known in the pharmaceutical industry as Cyproheptadine Related Compound C or Cyproheptadine EP Impurity C . This compound is a significant process-related impurity and potential degradation product of Cyproheptadine, a first-generation antihistamine and serotonin antagonist. As such, its identification, quantification, and toxicological assessment are critical for the quality control and safety assurance of Cyproheptadine drug products.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol. It is important to note that many of these values are computationally predicted and should be considered as estimates in the absence of comprehensive experimental data.

| Property | Value |

| Molecular Formula | C₂₁H₂₃NO |

| Molecular Weight | 305.41 g/mol |

| IUPAC Name | 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d]cyclohepten-5-ol |

| Synonyms | Cyproheptadine Related Compound C, Cyproheptadine EP Impurity C, 5-(1-Methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol |

| Appearance | White to off-white powder |

| Boiling Point | 467.7 ± 45.0 °C (Predicted) |

| Density | 1.158 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 163 °C |

| Solubility | Slightly soluble in DMSO and Methanol |

| Storage Temperature | 2-8°C |

Synthesis and Formation

5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol is not typically synthesized as a primary therapeutic agent but rather arises as an impurity during the manufacturing of Cyproheptadine. Its formation is indicative of an incomplete reaction or a side reaction in the synthetic pathway.

A plausible synthetic route to Cyproheptadine involves the Grignard reaction between a dibenzosuberone derivative and a Grignard reagent prepared from 4-chloro-1-methylpiperidine, followed by dehydration. In this context, the title compound is the alcohol intermediate that precedes the final dehydration step to form the double bond characteristic of Cyproheptadine.

Logical Workflow for Synthesis and Impurity Analysis

Analytical Methodologies

The control of Cyproheptadine Related Compound C in pharmaceutical preparations necessitates robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Cyproheptadine and its related substances.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is a representative method adapted from published literature on the analysis of Cyproheptadine and its impurities.

Objective: To separate and quantify 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol in a bulk sample of Cyproheptadine hydrochloride.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Reference standards for Cyproheptadine HCl and 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A mixture of 0.05 M KH₂PO₄ buffer and Methanol (35:65, v/v), with the pH of the buffer adjusted to 4.5 with orthophosphoric acid. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Detection | UV at 245 nm |

| Injection Volume | 20 µL |

| Run Time | Sufficient to allow for the elution of all components (e.g., 20 minutes) |

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh and dissolve the reference standards of Cyproheptadine HCl and the impurity in the mobile phase to prepare stock solutions of known concentrations.

-

Prepare working standard solutions by diluting the stock solutions to appropriate concentrations for calibration.

-

-

Sample Solution Preparation:

-

Accurately weigh a known amount of the Cyproheptadine HCl bulk drug sample and dissolve it in the mobile phase to achieve a target concentration.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and identify the peaks corresponding to Cyproheptadine and the impurity based on their retention times.

-

-

Quantification:

-

Calculate the amount of the impurity in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the corresponding standard, or by using a calibration curve.

-

Biological Activity and Toxicology

There is a notable lack of publicly available data on the specific biological activity and toxicological profile of 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol. Its significance is primarily as a pharmaceutical impurity, and as such, the main goal is to limit its presence in the final drug product to a level that is considered safe.

The toxicological evaluation of pharmaceutical impurities is guided by ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines. For impurities that are not well-characterized, in silico (computational) toxicology assessment is often employed as a first step to predict potential liabilities.

Recent studies on other impurities of Cyproheptadine have utilized in silico tools like pre-ADMET software to predict their toxicity profiles.[2][3] This approach can be applied to Cyproheptadine Related Compound C to assess its potential for mutagenicity, carcinogenicity, and other toxic endpoints.

In Silico Toxicology Prediction Workflow

Given the structural similarity to Cyproheptadine, it is plausible that this impurity might interact with the same biological targets, such as histamine H1 and serotonin receptors, but likely with different potency and selectivity. However, without experimental data, this remains speculative. The primary focus for drug development professionals is to ensure that levels of this impurity are maintained below the qualification threshold defined by regulatory agencies.

Signaling Pathways

Currently, there are no elucidated signaling pathways specifically for 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol in the scientific literature. Research in this area would be necessary to understand its molecular mechanism of action, should it exhibit any significant biological activity. The pharmacological actions of the parent compound, Cyproheptadine, are primarily mediated through its antagonist activity at histamine H1 receptors and serotonin 5-HT₂ receptors.

Conclusion

5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol (CAS No. 3967-32-6) is a critical quality attribute to monitor in the production of Cyproheptadine. While extensive data on its intrinsic biological activity is lacking, robust analytical methods for its detection and quantification are available. The management of this impurity relies on a thorough understanding of the manufacturing process and the implementation of sensitive analytical controls. Future research, potentially driven by regulatory requirements, may involve further toxicological characterization, including in vitro and in vivo studies, to provide a more complete safety profile.

References

- 1. 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5ol (CPH-V) Manufacturer, Supplier, Exporter [shreejipharmainternational.com]

- 2. Green Chromatographic Assay of Toxic Impurities of Cyproheptadine: In Silico Toxicity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyproheptadine and Related Compounds

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and signaling pathways associated with Cyproheptadine, a compound closely related to 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

The compound 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene is structurally related to the well-known first-generation antihistamine, Cyproheptadine. Due to the extensive availability of data for Cyproheptadine, this guide will focus primarily on its properties and mechanisms, while also providing available data for the specifically requested compound and its hydroxylated precursor. Cyproheptadine is recognized for its antihistaminic, anticholinergic, and antiserotonergic properties.[1] It is clinically used for treating allergic reactions, stimulating appetite, and managing serotonin syndrome.[1][2]

Physical and Chemical Properties

The physical and chemical properties of Cyproheptadine, its hydrochloride salt, and related precursor molecules are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of Cyproheptadine and Related Compounds

| Property | 5-(1-Methyl-4-Piperidyl)5H-Dibenzo[a,d]cyclohepten-5-ol | Cyproheptadine | Cyproheptadine Hydrochloride |

| IUPAC Name | 2-(1-methylpiperidin-4-yl)tricyclo[9.4.0.0³˒⁸]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine | 1-methyl-4-(2-tricyclo[9.4.0.0³˒⁸]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride |

| Synonyms | Cyproheptadine EP Impurity C | Periactin, Dronactin | Peritol |

| CAS Number | 3967-32-6[3] | 129-03-3[4] | 969-33-5[5] |

| Molecular Formula | C₂₁H₂₃NO[3] | C₂₁H₂₁N[4] | C₂₁H₂₂ClN[5] |

| Molecular Weight | 305.41 g/mol [3] | 287.4 g/mol [4] | 323.9 g/mol [5] |

| Melting Point | 166.7-167.7 °C[3] | Not available | The anhydrous form melts at about 215 °C (decomposes) |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Soluble in benzene and hexane[3] | Insoluble in ether[6] | Soluble in water, ethanol, and chloroform; sparingly soluble in ether |

| pKa | Not available | Not available | Not available |

Experimental Protocols

Synthesis of Cyproheptadine Hydrochloride

A common synthetic route to Cyproheptadine hydrochloride involves a Grignard reaction followed by dehydration and salt formation.

Step 1: Grignard Reagent Formation Freshly polished magnesium turnings are reacted with 1-methyl-4-chloropiperidine in tetrahydrofuran (THF) under a nitrogen atmosphere. The mixture is heated to 60-65°C to initiate the reaction, which is then maintained at a gentle reflux to form the Grignard reagent, 1-methyl-4-piperidylmagnesium chloride.[7]

Step 2: Grignard Reaction with Dibenzo[a,e]cycloheptatrien-5-one The prepared Grignard reagent is then reacted with Dibenzo[a,e]cycloheptatrien-5-one. This reaction forms the intermediate, 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine.[7]

Step 3: Dehydration and Salt Formation The intermediate alcohol is dehydrated to form the exocyclic double bond of Cyproheptadine. This is achieved by treating the intermediate with a mixture of glacial acetic acid and acetic anhydride, followed by the introduction of hydrogen chloride gas.[7] The crude Cyproheptadine hydrochloride is then purified by recrystallization from an ethanol-water mixture.[8]

Analytical Methods

Various analytical techniques are employed for the identification and quantification of Cyproheptadine.

-

Ultraviolet (UV) Spectroscopy: In a methanol solution, Cyproheptadine exhibits absorption maxima at specific wavelengths, which can be used for its identification.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum of Cyproheptadine shows characteristic absorption bands corresponding to its functional groups, such as the aromatic C-H and the C=C double bond.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule, confirming its structure.[9]

-

Chromatographic Methods: Techniques like Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are used for the separation and quantification of Cyproheptadine and its metabolites in pharmaceutical formulations and biological samples.[9]

Signaling Pathways and Mechanism of Action

Cyproheptadine exerts its pharmacological effects through multiple signaling pathways, primarily by acting as an antagonist at histamine H1 and serotonin (5-HT) receptors.

Antagonism of Histamine and Serotonin Receptors

Cyproheptadine is a potent competitive antagonist of both histamine H1 receptors and serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[2][10] By blocking these receptors, it mitigates allergic symptoms mediated by histamine and modulates physiological processes regulated by serotonin, such as appetite and mood.[2] Its antiserotonergic activity is also responsible for its use in treating serotonin syndrome.[1]

Sigma-1 Receptor-Mediated Intracellular Signaling

Recent studies have revealed that Cyproheptadine can also modulate neuronal excitability through a mechanism independent of its well-known antihistaminic and antiserotonergic effects. It has been shown to enhance the delayed rectifier potassium current (IK) in cortical neurons by activating the sigma-1 receptor.[11][12] This activation leads to the inhibition of the Gi-protein coupled cAMP/PKA pathway.[11][12][13]

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of Cyproheptadine and its related compounds. The experimental protocols for its synthesis and analysis have been outlined, and its primary signaling pathways, including its well-established antagonism of histamine and serotonin receptors and its more recently discovered modulation of the sigma-1 receptor pathway, have been described and visualized. This comprehensive information serves as a valuable resource for researchers and professionals engaged in the study and development of this multifaceted therapeutic agent.

References

- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 3. 3967-32-6 CAS MSDS (5-(1-Methyl-4-Piperidyl)5H-Dibenzo) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijrpr.com [ijrpr.com]

- 7. Preparation method of cyproheptadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Cyproheptadine Enhances the I K of Mouse Cortical Neurons through Sigma-1 Receptor-Mediated Intracellular Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyproheptadine enhances the I(K) of mouse cortical neurons through sigma-1 receptor-mediated intracellular signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Dibenzo[a,d]cycloheptene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzo[a,d]cycloheptene core is a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with profound effects on the central nervous system. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to these derivatives. From the serendipitous discovery of the first tricyclic antidepressants to the elucidation of their mechanism of action, this document serves as a comprehensive resource for researchers in neuroscience and drug development. Detailed synthetic procedures for key molecules, quantitative pharmacological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate a deeper understanding and further exploration of this important chemical class.

A Historical Journey: From Antihistamines to Antidepressants

The story of dibenzo[a,d]cycloheptene derivatives is intrinsically linked to the mid-20th century revolution in psychopharmacology. The journey began not with a targeted search for antidepressants, but with research into antihistamines.

In the early 1950s, the synthesis of chlorpromazine, a phenothiazine derivative, marked a turning point in the treatment of psychiatric disorders. This led to the exploration of other tricyclic ring systems. The first tricyclic antidepressant, imipramine, a dibenzazepine, was synthesized with the expectation of it being an antipsychotic, but was serendipitously discovered to have antidepressant properties.

This discovery paved the way for the development of other tricyclic antidepressants (TCAs). In the late 1950s, researchers at the American pharmaceutical company Merck synthesized amitriptyline, a dibenzo[a,d]cycloheptene derivative.[1] Initially investigated for schizophrenia, its antidepressant effects were soon recognized, and it was approved for the treatment of depression in 1961.[1] Subsequently, other pharmaceutical companies like Roche and Lundbeck independently developed and marketed amitriptyline in Europe.

Further research revealed that the primary metabolite of amitriptyline, nortriptyline, was also a potent antidepressant and was later marketed as a separate drug.[2] Protriptyline, another secondary amine derivative, was also developed and is noted for its energizing rather than sedating effects.[3]

Beyond depression, the dibenzo[a,d]cycloheptene scaffold proved to be versatile. Cyproheptadine, a derivative with a piperidine ring, was developed as a potent antihistamine and antiserotonergic agent. Other derivatives, such as butriptyline and noxiptiline, were also introduced as antidepressants in the 1970s, expanding the therapeutic armamentarium.[4][5][6][7]

Synthetic Chemistry: Building the Dibenzo[a,d]cycloheptene Core and its Derivatives

The synthesis of dibenzo[a,d]cycloheptene derivatives typically begins with the construction of the tricyclic core, dibenzosuberone.

Synthesis of Dibenzosuberone

A common route to dibenzosuberone involves the intramolecular Friedel-Crafts acylation of 2-phenethylbenzoyl chloride.

Experimental Protocol: Synthesis of Dibenzosuberone

-

Preparation of 2-Phenethylbenzoic Acid: This intermediate can be prepared via various methods, including the reduction of 2-phenacylbenzoic acid.

-

Formation of 2-Phenethylbenzoyl Chloride: 2-Phenethylbenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or benzene, to yield the corresponding acid chloride. The reaction is usually performed at room temperature or with gentle heating.

-

Intramolecular Friedel-Crafts Acylation: The crude 2-phenethylbenzoyl chloride is then subjected to intramolecular Friedel-Crafts acylation. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to promote the cyclization. The reaction is typically carried out in a non-polar solvent such as carbon disulfide (CS₂) or nitrobenzene at temperatures ranging from 0°C to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of ice and hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude dibenzosuberone can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Synthesis of Key Dibenzo[a,d]cycloheptene Derivatives

Amitriptyline is synthesized from dibenzosuberone via a Grignard reaction followed by dehydration.[6][8][9]

Experimental Protocol: Synthesis of Amitriptyline

-

Grignard Reagent Formation: The Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, is prepared by reacting 3-(dimethylamino)propyl chloride with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated with a small crystal of iodine and gentle heating.

-

Grignard Reaction: A solution of dibenzosuberone in an anhydrous ethereal solvent is added dropwise to the prepared Grignard reagent at a controlled temperature, typically 0°C to room temperature. The reaction mixture is stirred for several hours to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Dehydration and Purification: The solvent is evaporated to yield the intermediate tertiary alcohol. This alcohol is then dehydrated by heating with a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, in a suitable solvent. The resulting crude amitriptyline is then purified. This can be achieved by converting the free base to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., isopropanol or ethanol), followed by recrystallization. The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nortriptyline can be synthesized by the demethylation of amitriptyline or through a de novo synthesis.[10][11]

Experimental Protocol: Demethylation of Amitriptyline to Nortriptyline

-

Demethylation Reaction: Amitriptyline is treated with a demethylating agent. A common method involves reaction with a chloroformate ester, such as ethyl chloroformate, followed by hydrolysis of the resulting carbamate.

-

Purification: The crude nortriptyline is purified by column chromatography on silica gel or by recrystallization of its hydrochloride salt.

Pharmacological Profile: A Multi-Target Mechanism of Action

Dibenzo[a,d]cycloheptene derivatives, particularly the tricyclic antidepressants, exhibit a complex pharmacological profile, interacting with multiple targets in the central nervous system.

Primary Mechanism of Action: Reuptake Inhibition

The primary antidepressant effect of these compounds is attributed to their ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), they increase the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

Off-Target Receptor Interactions

In addition to their effects on neurotransmitter transporters, these derivatives also act as antagonists at a variety of other receptors, which contributes to both their therapeutic effects and their side effect profile. These include:

-

Histamine H1 receptors: Blockade of these receptors leads to sedative and hypnotic effects.

-

Muscarinic acetylcholine receptors: Antagonism at these receptors is responsible for anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.

-

α1-adrenergic receptors: Blockade of these receptors can cause orthostatic hypotension and dizziness.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and pharmacokinetic properties of key dibenzo[a,d]cycloheptene derivatives.

Table 1: Binding Affinities (Ki, nM) of Dibenzo[a,d]cycloheptene Derivatives for Key Receptors and Transporters

| Compound | SERT | NET | H1 Receptor | Muscarinic Receptor | α1-Adrenergic Receptor |

| Amitriptyline | 4.3 | 35 | 1.1 | 18 | 26 |

| Nortriptyline | 18 | 10 | 10 | 50 | 50 |

| Protriptyline | 19.6 | 1.41 | 16 | 40 | 100 |

Note: Ki values are approximate and can vary depending on the experimental conditions.

Table 2: Pharmacokinetic Properties of Dibenzo[a,d]cycloheptene Derivatives

| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) |

| Amitriptyline | 45-53 | 96 | 21 |

| Nortriptyline | 46-70 | 93-95 | 18-44 |

| Protriptyline | 77-93 | 92 | 54-92 |

| Butriptyline | - | >90 | 20 |

| Noxiptiline | - | - | - |

Experimental Protocols for Pharmacological Characterization

The pharmacological activity of dibenzo[a,d]cycloheptene derivatives is primarily assessed through in vitro assays that measure their ability to bind to and inhibit the function of neurotransmitter transporters and other receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.[12][13]

Experimental Protocol: Radioligand Binding Assay for SERT

-

Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT) are prepared from a suitable source, such as HEK293 cells stably transfected with the hSERT gene. The cells are homogenized in a buffer, and the membrane fraction is isolated by centrifugation.

-

Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to SERT (e.g., [³H]citalopram or [³H]paroxetine) and varying concentrations of the test compound (e.g., amitriptyline). The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into cells expressing the corresponding transporter.[14][15][16]

Experimental Protocol: Serotonin Uptake Inhibition Assay in HEK293 Cells

-

Cell Culture: HEK293 cells stably expressing hSERT are cultured in appropriate media and seeded into multi-well plates.

-

Assay Procedure: The cells are washed and then pre-incubated with varying concentrations of the test compound. Subsequently, a solution containing a radiolabeled neurotransmitter (e.g., [³H]serotonin) is added to the wells, and the cells are incubated for a short period to allow for neurotransmitter uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of the test compound for the inhibition of serotonin uptake.

Visualizing the Science: Diagrams and Workflows

Signaling Pathway of Tricyclic Antidepressants

Caption: Mechanism of Action of Tricyclic Antidepressants.

Experimental Workflow for Synthesis of Amitriptyline

References

- 1. Amitriptyline - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Protriptyline - Wikipedia [en.wikipedia.org]

- 4. Butriptyline - Wikipedia [en.wikipedia.org]

- 5. What is Noxiptiline hydrochloride used for? [synapse.patsnap.com]

- 6. What is Butriptyline Hydrochloride used for? [synapse.patsnap.com]

- 7. Noxiptiline - Wikipedia [en.wikipedia.org]

- 8. ijnc.ir [ijnc.ir]

- 9. magistralbr.caldic.com [magistralbr.caldic.com]

- 10. The production of amitriptyline from nortriptyline in formaldehyde-containing solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. moleculardevices.com [moleculardevices.com]

- 12. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression | Journal of Neuroscience [jneurosci.org]

- 16. moleculardevices.com [moleculardevices.com]

Technical Guide: Determining the Solubility Profile of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative solubility data for the compound 5-(1-Methyl-4-Piperidyl)5H-Dibenzo. This compound is listed by chemical suppliers, sometimes as an impurity of other active pharmaceutical ingredients like Cyproheptadine.[1][2][3] Qualitative solubility information from one supplier indicates it is slightly soluble in DMSO and Methanol.[1] This guide provides a comprehensive framework of standard experimental protocols for determining the solubility profile of a novel or uncharacterized compound such as this one.

Introduction to Solubility Profiling

Solubility is a critical physicochemical parameter in drug discovery and development. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its bioavailability and therapeutic efficacy.[4][5] Low aqueous solubility can be a major hurdle, leading to poor in vivo performance and formulation challenges.[6] Therefore, a thorough understanding of a compound's solubility in various solvents is essential from early discovery through to preclinical and clinical development.[7]

This guide outlines the standard methodologies for establishing a comprehensive solubility profile, focusing on two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a high-throughput screening method used in early drug discovery to quickly rank compounds.[4][5]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved and solid states are in equilibrium.[8] This measurement is more time-consuming but crucial for lead optimization and formulation development.[4][7]

Data Presentation: Solubility Profile of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo

The following table structure should be used to systematically record and present experimentally determined solubility data.

Table 1: Quantitative Solubility Data

| Solvent System | Temperature (°C) | Solubility Type | Method Used | Measured Solubility (µg/mL) | Measured Solubility (µM) | Notes |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Kinetic | Nephelometry | e.g., 1% DMSO final concentration | ||

| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 | Thermodynamic | Shake-Flask | e.g., 24-hour incubation | ||

| Simulated Gastric Fluid (SGF), pH 1.2 (w/o pepsin) | 37 | Thermodynamic | Shake-Flask | |||

| Simulated Intestinal Fluid (SIF), pH 6.8 (w/o pancreatin) | 37 | Thermodynamic | Shake-Flask | |||

| Deionized Water | 25 | Thermodynamic | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | Shake-Flask | |||

| Ethanol (95%) | 25 | Thermodynamic | Shake-Flask | |||

| Methanol | 25 | Thermodynamic | Shake-Flask |

Note: The molecular weight of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo (Formula: C₂₁H₂₃NO) is 305.41 g/mol .[9][10] This value should be used to interconvert between µg/mL and µM.

Experimental Protocols

Precise and consistent methodologies are key to generating reliable solubility data. Below are detailed protocols for kinetic and thermodynamic solubility determination.

Protocol for Kinetic Solubility Assay (Nephelometry)

This method is rapid and suited for high-throughput screening by measuring light scattering caused by precipitate formation.

Materials:

-

5-(1-Methyl-4-Piperidyl)5H-Dibenzo

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (clear bottom)

-

Plate shaker

-

Laser Nephelometer or Plate Reader with turbidity measurement capability

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10-20 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution using DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well on a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This ensures a consistent final DMSO concentration (e.g., 1%).

-

Incubation: Seal the plate and shake at room temperature (25°C) for a specified period, typically 1-2 hours.[4]

-

Measurement: Measure the turbidity of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity reading significantly exceeds the background (blank wells containing only DMSO and buffer).

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11] It involves allowing an excess of the solid compound to equilibrate with the solvent over an extended period.

Materials:

-

5-(1-Methyl-4-Piperidyl)5H-Dibenzo (solid form)

-

Selected solvents (e.g., PBS pH 7.4, SGF, SIF, water, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a glass vial. The excess should be clearly visible to ensure saturation.[11]

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[12] Shake the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[4][11]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. This step is critical and must be performed carefully to avoid disturbing the equilibrium.[11][13]

-

Quantification: Prepare serial dilutions of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[4]

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the saturated solution, which represents the thermodynamic solubility.

Visualization of Workflows and Concepts

Diagrams help clarify complex workflows and relationships. The following are generated using DOT language and adhere to the specified design constraints.

Experimental Workflow for Solubility Determination

This diagram illustrates the decision-making process and experimental sequence for characterizing a compound's solubility.

Caption: Workflow for solubility profiling from early discovery to preclinical stages.

Relationship Between Solubility Types in Drug Development

This diagram shows the logical relationship and application of kinetic versus thermodynamic solubility data.

Caption: Conceptual differences and applications of solubility types.

References

- 1. 3967-32-6 CAS MSDS (5-(1-Methyl-4-Piperidyl)5H-Dibenzo) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-(1-methylpiperidin-4-yl)-5H-dibenzo(a,d)(7)annulen-5-ol | C21H23NO | CID 6451638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.jchem.ci.gsrs.ncats.io [m.jchem.ci.gsrs.ncats.io]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Potential Pharmacological Activities of Novel Dibenzo Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging pharmacological activities of novel dibenzo compounds. The unique tricyclic structure of the dibenzo core has served as a versatile scaffold for the development of new therapeutic agents with potential applications in oncology, anti-inflammatory, and neuroprotective therapies. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways to facilitate further research and drug development in this promising area.

Anticancer Activities

Novel dibenzo compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the inhibition of key enzymes involved in DNA replication and repair.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various novel dibenzo compounds, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines and their inhibitory effects on specific molecular targets.

Table 1: Cytotoxicity of Dibenzo[b,f]azepine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4g (dibenzo[b,f]azepine-isoxazoline derivative) | LM8G7 (murine osteosarcoma) | 15 | [1] |

| OVSAHO (human ovarian cancer) | 24 | [1] | |

| 5e (rigid dibenzo[b,f]azepine) | Leukaemia SR | 13.05 ± 0.62 | [2] |

Table 2: Cytotoxicity of Dibenzo[b,d]furan Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 23 (dibenzo[b,d]furan-imidazole hybrid) | A549 (lung carcinoma) | 1.47 | [3] |

| HL-60 (leukemia) | 0.64 | [3] | |

| MCF-7 (breast cancer) | 0.83 | [3] | |

| SMMC-7721 (hepatoma) | 0.91 | [3] | |

| SW480 (colon adenocarcinoma) | 1.25 | [3] | |

| Kehokorin A | HeLa (cervical cancer) | 1.5 µg/mL | [4] |

| Kehokorin D | HeLa (cervical cancer) | 6.1 µg/mL | [4] |

Table 3: Cytotoxicity of Dibenzo[b,f]oxepine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 9-nitrobenzo[b]naphtho[1,2-f]oxepine (4) | HeLa (cervical cancer) | Not specified | [5][6] |

| U87 (glioblastoma) | Not specified | [5][6] | |

| 30 (diethanolamine derivative) | MCF-7 (ERα+) | ERα binding IC50 = 0.004 | [7] |

Table 4: Inhibition of Molecular Targets by Dibenzo Compounds

| Compound | Target | IC50 (µM) | Reference |

| 5e (rigid dibenzo[b,f]azepine) | Topoisomerase II | 6.36 ± 0.36 | [2] |

| 4g (dibenzo[b,f]azepine-isoxazoline derivative) | Tubulin Polymerization | 1.93 | [8] |

| 86b (quinazolinone hybrid) | Tubulin Polymerization | 6.24 | [9] |

| 25a (imidazopyridine hybrid) | Tubulin Polymerization | 2.1 ± 0.12 | [9] |

| 4c (dihydropyridine-2(1H)-thione) | Tubulin Polymerization | 17 ± 0.3 | [10] |

Experimental Protocols

A common method to assess the anticancer activity of novel compounds is through cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of the dibenzo compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader (typically at 570 nm).

-

SRB Assay: For the SRB assay, after compound treatment, cells are fixed with trichloroacetic acid (TCA). The fixed cells are then stained with SRB dye. Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution. The absorbance is measured at approximately 515 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

This assay is used to determine if a compound interferes with the formation of microtubules, a key process in cell division.

-

Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture is prepared containing purified tubulin protein, a fluorescence reporter, GTP, and a polymerization buffer (e.g., PEM buffer).

-

Compound Addition: The dibenzo compound to be tested is added to the reaction mixture at various concentrations. A known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are used as controls.

-

Fluorescence Measurement: The plate is incubated at 37°C to allow for tubulin polymerization. The fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates polymerization.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control. The IC50 value for the inhibition of tubulin polymerization is calculated from the dose-response curve.[8][9][10]

Visualizations

Anti-inflammatory Activities

Several novel dibenzo compounds have been investigated for their potential to mitigate inflammatory responses. The primary approach involves assessing their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages, upon stimulation.

Quantitative Data Summary

The following table presents the anti-inflammatory activity of selected compounds, focusing on the inhibition of reactive oxygen species (ROS) and other inflammatory markers.

Table 5: In Vitro Anti-inflammatory Activity of Dibenzo and Related Compounds

| Compound | Assay | Cell Line/System | IC50 (µg/mL) | Reference |

| Isonicotinate 5 | ROS Inhibition | Human blood cells | 1.42 ± 0.1 | [11] |

| Isonicotinate 6 | ROS Inhibition | Human blood cells | 8.6 ± 0.5 | [11] |

| Tetrahydrocarbazole-diazole 2 | Membrane Stabilization | Human RBC | 0.06 | [12] |

| Tetrahydrocarbazole-diazole 3 | Membrane Stabilization | Human RBC | 0.86 | [12] |

Experimental Protocols

This protocol describes the induction of an inflammatory response in macrophage-like cells and the assessment of the inhibitory effects of dibenzo compounds.

-

Cell Culture and Differentiation: A human monocytic cell line (e.g., THP-1) is cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). Alternatively, a murine macrophage cell line like RAW 264.7 can be used.

-

Inflammatory Stimulation: The differentiated macrophages are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines and mediators.

-

Compound Treatment: Cells are pre-treated with various concentrations of the dibenzo compounds for a specific duration before or concurrently with LPS stimulation.

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The percentage of inhibition of NO or cytokine production by the test compounds is calculated relative to the LPS-stimulated control. IC50 values are determined from the dose-response curves.

Visualizations

Neuroprotective Activities

The potential of dibenzo compounds to protect neuronal cells from damage and degeneration is an emerging area of research. These compounds are being investigated for their ability to counteract oxidative stress and other neurotoxic insults.

Quantitative Data Summary

Currently, there is limited specific quantitative data (e.g., EC50 values) for the neuroprotective effects of novel dibenzo compounds. However, related natural compounds have shown promise in cellular models.

Table 6: Neuroprotective Activity of Related Compounds

| Compound | Assay | Cell Line | Protective Effect | Reference |

| CholesteroNitrone ChN2 | O-R treatment-induced loss of metabolic activity | SH-SY5Y | EC50 and MNA values estimated | [13] |

| QuinolylNitrone QN23 | O-R treatment-induced loss of metabolic activity | SH-SY5Y | EC50 and MNA values estimated | [13] |

| Indole-phenolic derivatives | H2O2-induced cytotoxicity | SH-SY5Y | ~25% increase in cell viability | [14] |

Experimental Protocols

The human neuroblastoma cell line SH-SY5Y is a widely used model to study neurodegenerative processes and to screen for neuroprotective compounds.

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Induction of Neuronal Damage: To mimic neurodegenerative conditions, cells are exposed to a neurotoxic agent. Common agents include:

-

Hydrogen peroxide (H2O2): To induce oxidative stress.

-

Amyloid-beta (Aβ) peptides: To model Alzheimer's disease pathology.

-

6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease.

-

-

Compound Treatment: Cells are pre-treated with different concentrations of the dibenzo compounds for a certain period before the addition of the neurotoxic agent.

-

Assessment of Neuroprotection:

-

Cell Viability: The MTT assay is commonly used to assess the viability of the neuronal cells after treatment.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Apoptosis Assays: The extent of apoptosis can be determined by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

-

Data Analysis: The neuroprotective effect of the compounds is quantified by comparing the cell viability and other parameters in the compound-treated groups to the group treated with the neurotoxin alone. The effective concentration 50 (EC50), the concentration at which the compound exerts 50% of its maximal protective effect, can be calculated.

Visualizations

References

- 1. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]